molecular formula C17H21N3O3S B2383012 3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2097863-56-2

3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No.: B2383012
CAS No.: 2097863-56-2
M. Wt: 347.43
InChI Key: CQSRCSAENCIWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione is a complex organic compound that features a unique combination of cyclopropyl, thiophene, piperidine, and imidazolidine-2,4-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene derivative, followed by the formation of the piperidine ring, and finally the cyclopropyl and imidazolidine-2,4-dione moieties are introduced. Common reagents used in these steps include thiophene-2-carboxylic acid, piperidine, and cyclopropylamine. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The scalability of the synthesis would be a key consideration for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives.

    Piperidine Derivatives: Compounds such as piperidine and its substituted analogs.

    Imidazolidine-2,4-dione Derivatives: Compounds like hydantoin and its derivatives.

Uniqueness

3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. Its cyclopropyl group adds rigidity, while the thiophene and piperidine moieties contribute to its bioactivity. The imidazolidine-2,4-dione ring is known for its stability and potential pharmacological effects.

Properties

IUPAC Name

3-cyclopropyl-1-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-15(10-14-2-1-9-24-14)18-7-5-12(6-8-18)19-11-16(22)20(17(19)23)13-3-4-13/h1-2,9,12-13H,3-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSRCSAENCIWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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